(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid
Overview
Description
“(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” is an arylboronic acid . It is a highly valuable building block in organic synthesis . It has been used as an effective catalyst for amidation and esterification of carboxylic acids .
Synthesis Analysis
The synthesis of boronic acids like “(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of “(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” is C6H5BClFO3 . Its molecular weight is 190.37 .Chemical Reactions Analysis
Boronic acids like “(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of the organoboron group from boron to palladium .Physical And Chemical Properties Analysis
“(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Fluorescence Quenching Studies
Studies on boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have demonstrated their importance in fluorescence quenching research. These compounds exhibit significant fluorescence quenching when interacting with aniline, attributed to the formation of intermolecular and intramolecular hydrogen bonds in alcoholic environments, indicating the potential of boronic acid derivatives in analytical chemistry for studying molecular interactions and conformations (Geethanjali et al., 2015).
Organic Synthesis Applications
Sensor Development and Chemical Sensing
Boronic acid derivatives, including (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid, have shown promise in developing sensors, especially for detecting saccharides. These compounds' ability to form stable complexes with diols and triols underpins their application in designing fluorescence-based sensors and affinity sensors for saccharides, offering a novel approach for specific and selective detection mechanisms in biochemical and medical analysis (Mu et al., 2012).
Advanced Materials and Polymer Chemistry
The study and development of advanced materials leverage the unique properties of boronic acid derivatives. These compounds are instrumental in synthesizing high-performance polymers and materials with specific functionalities, such as high thermal stability and solubility in various solvents. Their role in creating novel polymer architectures underscores their significance in materials science and engineering (Salunke et al., 2007).
Catalysis and Enzyme Inhibition
Boronic acid derivatives, including those related to (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid, find applications in catalysis and as enzyme inhibitors. Their unique electronic properties facilitate their use as catalysts in organic reactions and as inhibitors for enzymes such as serine proteases, illustrating the versatility and potential of boronic acid compounds in pharmaceuticals and chemical synthesis (Arnold et al., 2008).
Safety And Hazards
“(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” is classified as a hazardous substance. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Boronic acids like “(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” have been the focus of recent research due to their potential applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . Future research directions may include the development of new chemistries using boron to fuel emergent sciences .
properties
IUPAC Name |
(3-chloro-5-fluoro-4-hydroxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMDTXTPLMJHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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